molecular formula C12H11NOS B8394935 N-Phenyl-N-thiophen-3-yl-acetamide

N-Phenyl-N-thiophen-3-yl-acetamide

Cat. No.: B8394935
M. Wt: 217.29 g/mol
InChI Key: FQIOFPYHAKTQFP-UHFFFAOYSA-N
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Description

N-Phenyl-N-thiophen-3-yl-acetamide is a substituted acetamide featuring a phenyl group and a thiophen-3-yl moiety attached to the nitrogen atom of the acetamide backbone. Its molecular formula is C₁₂H₁₁NOS, with a molecular weight of 217.29 g/mol.

Properties

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

N-phenyl-N-thiophen-3-ylacetamide

InChI

InChI=1S/C12H11NOS/c1-10(14)13(12-7-8-15-9-12)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

FQIOFPYHAKTQFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C2=CSC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Key structural variations among acetamide derivatives include substituent identity, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Acetamides
Compound Name Substituent R1 Substituent R2 Molecular Formula Molecular Weight (g/mol)
N-Phenyl-N-thiophen-3-yl-acetamide Phenyl Thiophen-3-yl C₁₂H₁₁NOS 217.29
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Thiophen-2-yl 3-Cyanothiophen-2-yl C₁₁H₈N₂OS₂ 260.32
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichlorophenyl 1,3-Thiazol-2-yl C₁₁H₈Cl₂N₂OS 303.17
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Phenyl 6-Trifluoromethylbenzothiazole-2-yl C₁₆H₁₂F₃N₂OS 348.34

Key Observations :

  • Substituent Position : Thiophen-3-yl in the target compound vs. thiophen-2-yl in alters conjugation and steric effects.
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in , CF₃ in ) enhance polarity and reactivity compared to the purely aromatic substituents in the target compound.
  • Heterocycles : Thiazole () introduces nitrogen, increasing hydrogen-bonding capacity relative to sulfur-only thiophene.

Key Observations :

  • EDC Coupling : Widely used for amide bond formation, yielding >75% in dichlorophenyl-thiazole derivatives .
  • Acyl Chlorides : Employed in thiophene-based acetamides (), though yields are unreported.
  • Trifluoroacetic Anhydride (TFAA) : Used in indole acetamides for activating intermediates .

Physicochemical Properties

Melting points and hydrogen-bonding patterns are influenced by substituent electronegativity and crystal packing.

Table 3: Physicochemical Properties
Compound Name Melting Point (K) Hydrogen Bonding Motif Biological Activity
This compound* 480–490† Not reported Not studied
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 489–491 R₂²(8) chains along [100] Structural similarity to penicillin (antimicrobial inferred)
Fluorostyryl indol-7-yl acetamide Not reported Not reported pLDH assay (antimalarial potential)

*Hypothetical data based on structural analogs.
†Estimated range.

Key Observations :

  • Hydrogen Bonding : Thiazole-containing acetamides form robust R₂²(8) motifs via N–H···N interactions, enhancing crystal stability .
  • Melting Points: Dichlorophenyl-thiazole derivatives exhibit higher melting points (~490 K) due to stronger intermolecular forces compared to non-halogenated analogs.

Structural and Electronic Insights

  • Thiophene vs. Thiazole : Thiophene’s sulfur atom contributes to π-electron delocalization, while thiazole’s nitrogen enhances polarity and hydrogen-bonding capacity .
  • Substituent Effects : Electron-withdrawing groups (Cl, CF₃) increase acetamide reactivity in electrophilic substitutions or metal coordination .

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